Pro-Met

描述

Significance of Dipeptides within the Landscape of Peptide Chemistry Research

Dipeptides, the simplest form of peptides consisting of two amino acids linked by a peptide bond, hold a position of considerable importance in the field of peptide chemistry. wikipedia.org Their significance stems from a combination of their fundamental structural role and their diverse biological activities.

Physicochemical Properties and Structural Motifs:

Dipeptides serve as fundamental models for understanding the physicochemical properties of larger peptides and proteins. nih.gov Their inherent characteristics, such as solubility, stability, and conformational preferences, are dictated by the nature of their constituent amino acids. nih.gov For instance, the solubility of dipeptides can be significantly different from their parent amino acids. wikipedia.org They are also crucial in studying the formation of secondary structures, as certain dipeptide sequences can act as nucleation sites for helices or turns. The arrangement of amino acids in a dipeptide can influence hydrophobic and hydrophilic interactions, which are critical for protein folding and protein-protein interactions. nih.gov

Role in Drug Design and Discovery:

The development of dipeptide-based drugs is a growing area of medicinal chemistry. nih.gov Compared to larger peptides, dipeptides often exhibit improved oral bioavailability and metabolic stability. researchgate.net They can be designed to mimic the bioactive conformation of a larger peptide, thus acting as potent and selective agonists or antagonists for various biological targets. Furthermore, proline-containing dipeptides are of particular interest due to their ability to induce specific secondary structures, a property that is exploited in the design of peptidomimetics and other therapeutic agents. nih.gov The catalytic activity of certain proline-derived dipeptides in asymmetric synthesis highlights their utility beyond biological applications. nih.gov

The Role of H-PRO-MET-OH as a Strategic Building Block in Advanced Synthetic Methodologies

The dipeptide H-PRO-MET-OH serves as a valuable and strategic building block in the chemical synthesis of more complex peptides and peptidomimetics. chemimpex.com Its pre-formed peptide bond between proline and methionine simplifies the synthetic process, particularly in solid-phase peptide synthesis (SPPS), by reducing the number of coupling steps and potentially avoiding side reactions associated with the individual amino acids. chemimpex.comnih.gov

Applications in Solid-Phase Peptide Synthesis (SPPS):

In SPPS, the stepwise addition of amino acids to a growing peptide chain anchored to a solid support is a cornerstone technique. du.ac.in The use of dipeptide building blocks like H-PRO-MET-OH can be advantageous in several ways:

Improved Coupling Efficiency: Coupling a dipeptide can be more efficient than a single amino acid, especially in "difficult" sequences where steric hindrance or aggregation can be problematic. nih.gov

Prevention of Side Reactions: The synthesis of peptides containing methionine can be challenging due to the susceptibility of the sulfur atom to oxidation. nih.gov By incorporating methionine as part of a dipeptide, the number of synthetic steps where the methionine residue is exposed to potentially oxidizing conditions is reduced. Similarly, the unique cyclic structure of proline can sometimes lead to incomplete coupling reactions; using a pre-formed Pro-Met dipeptide can circumvent this issue. nih.gov

Research Findings:

The utility of H-PRO-MET-OH and similar dipeptides is evident in their application in the synthesis of bioactive peptides, including enzyme inhibitors and receptor ligands. chemimpex.com Researchers appreciate its stability and ease of handling, which contribute to higher yields and purity in synthetic processes. chemimpex.com Its role extends to biotechnology, where it can be used in the production of recombinant proteins. chemimpex.com

Historical Context and Evolution of Research Involving Proline-Methionine Containing Peptides

The journey to understanding and utilizing proline-methionine containing peptides is intertwined with the individual discoveries of these amino acids and the advancement of peptide synthesis techniques.

Early Discoveries and Synthesis:

Proline was first synthesized in 1900 and subsequently isolated from casein in 1901. technologynetworks.comwikipedia.org Its name, derived from pyrrolidine (B122466), was proposed by Emil Fischer in 1904 while reporting the synthesis of dipeptides containing this amino acid. chemtymology.co.uk Methionine was first identified in 1922 by J. Howard Mueller as a new sulfur-containing amino acid from casein. technologynetworks.comchemtymology.co.uk Its structure was confirmed through laboratory synthesis in 1928. technologynetworks.com

The first synthesis of a peptide was reported by Fischer and Fourneau in 1901. nih.gov Early peptide synthesis was conducted in solution, a laborious process that limited the size of peptides that could be practically made. wikipedia.org

The Advent of Solid-Phase Peptide Synthesis and Modern Research:

A major breakthrough came in the early 1960s with the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984. peptide.compeptide.com SPPS revolutionized the field, making the synthesis of peptides faster, more efficient, and accessible to a wider range of researchers. peptide.com This technological advancement paved the way for the synthesis and study of a vast number of peptides, including those containing proline and methionine.

The evolution of research on proline-methionine containing peptides has progressed from fundamental studies of their synthesis and chemical properties to more complex investigations into their conformational preferences and biological roles. researchgate.netrsc.org The this compound motif is now recognized as a significant component in various biologically active peptides, and the dipeptide H-PRO-MET-OH serves as a key tool for researchers exploring the structure-activity relationships of these molecules. medchemexpress.comabmole.com

Structure

2D Structure

3D Structure

属性

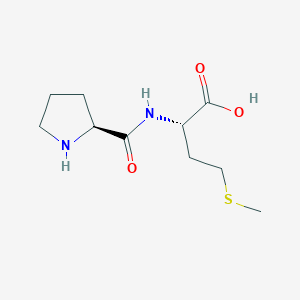

IUPAC Name |

(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3S/c1-16-6-4-8(10(14)15)12-9(13)7-3-2-5-11-7/h7-8,11H,2-6H2,1H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWJTFBVRDGROD-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428582 | |

| Record name | L-Prolyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52899-08-8 | |

| Record name | L-Prolyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Innovations for H Pro Met Oh and Its Derivatives

Advancements in Solid-Phase Peptide Synthesis (SPPS) for H-PRO-MET-OH Incorporation

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble polymer resin. nih.govnih.gov This simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. nih.gov

For incorporating a dipeptide unit like H-PRO-MET-OH, the synthesis would typically involve the sequential addition of the amino acids to the resin.

Resin Attachment: The C-terminal amino acid, methionine, is first anchored to a solid support, such as a Wang or 2-chlorotrityl chloride (2-CTC) resin. imperial.ac.ukacs.org

Synthesis Cycle: A repetitive cycle of deprotection and coupling is performed. bachem.com

Deprotection: The N-terminal protecting group (commonly Fmoc) of the resin-bound methionine is removed, typically with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). acs.orgrsc.org

Coupling: The next amino acid, Fmoc-Pro-OH, is activated and coupled to the free amino group of methionine on the resin. acs.org Common activating agents include uronium/aminium salts like HCTU and TBTU or phosphonium (B103445) salts like PyBOP. rsc.orgacs.org

Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail, often with TFA as the main component. imperial.ac.uk

Recent advancements in SPPS focus on efficiency and sustainability. Microwave-assisted SPPS (MA-SPPS) accelerates coupling and deprotection steps, reducing reaction times from hours to minutes. nih.gov Ultra-Efficient SPPS (UE-SPPS) further innovates by eliminating resin washing steps through in-situ quenching and controlled evaporation of reagents, which dramatically reduces solvent waste and synthesis time. cem.com

| Feature | Conventional SPPS | Microwave-Assisted SPPS (MA-SPPS) | Ultra-Efficient SPPS (UE-SPPS) |

|---|---|---|---|

| Reaction Time | Hours to days nih.gov | Minutes per cycle nih.gov | Up to 95% faster than conventional cem.com |

| Solvent Waste | High (due to extensive washing) advancedchemtech.com | Moderate | Reduced by up to 95% (washless) cem.com |

| Key Innovation | Anchoring to solid support nih.gov | Microwave irradiation for heating nih.gov | Elimination of washing steps cem.com |

Solution-Phase Synthesis Strategies for H-PRO-MET-OH and Related Dipeptides

Solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, predates SPPS and remains relevant, particularly for the large-scale production of short peptides. biomatik.comnih.gov In this method, all reactions (protection, coupling, and deprotection) are carried out in a solution. researchgate.net

A key challenge in LPPS is the purification of the product after each step, which often requires crystallization or chromatography. biomatik.com To address this, modern strategies employ solubilizing tags. For instance, a temporary tag can be attached to the C-terminus to enhance the solubility of the peptide during synthesis and then removed under specific conditions. nih.gov

Recent innovations have focused on improving the efficiency of the coupling step. One method utilizes titanium tetrachloride (TiCl₄) as a condensing agent in pyridine, which, when combined with microwave heating, can produce N-protected dipeptides in significantly reduced reaction times. mdpi.com This approach is compatible with various common protecting groups like Fmoc, Boc, and Z (benzyloxycarbonyl), highlighting its versatility. mdpi.com

Chemo- and Regioselective Approaches in Dipeptide Formation Utilizing H-PRO-MET-OH

Achieving chemo- and regioselectivity is the cornerstone of successful peptide synthesis. Chemoselectivity ensures that only the desired amide bond is formed, while regioselectivity ensures the correct orientation of the amino acids (e.g., Pro-Met and not Met-Pro). This control is accomplished almost exclusively through the use of protecting groups. libretexts.org

N-Protection: By protecting the amino group of the N-terminal residue (Proline), its nucleophilicity is removed, preventing it from reacting with other activated carboxyl groups. libretexts.org

C-Protection: By protecting the carboxyl group of the C-terminal residue (Methionine), usually as an ester, it is prevented from being activated by coupling reagents and reacting with other amino groups. libretexts.org

Side-Chain Protection: For amino acids with reactive side chains, additional protecting groups are necessary. While Proline's side chain is a secondary amine integrated into the backbone, the thioether side chain of Methionine is susceptible to oxidation and S-alkylation, especially during the final acidic cleavage step in SPPS. acs.orgmdpi.com Cleavage cocktails are therefore often formulated with "scavengers" like triisopropylsilane (B1312306) (TIS) or water to trap the reactive species that cause these side reactions. imperial.ac.ukacs.org

The orthogonal protecting group strategy is a sophisticated approach where different protecting groups are chosen so that each can be removed under specific conditions without affecting the others. The most common scheme in modern SPPS is the Fmoc/tBu strategy, where the temporary N-terminal Fmoc group is removed by a base (piperidine), while the permanent side-chain protecting groups (like t-Butyl) and the resin linker are cleaved by acid (TFA). 20.210.105acs.org

Stereochemical Control and Epimerization Mitigation in H-PRO-MET-OH Containing Peptide Synthesis

Preserving the defined stereochemistry of the constituent L-amino acids is critical, as stereoisomers can have vastly different biological properties. Epimerization, the change in configuration at the α-carbon, is a significant risk during peptide synthesis, particularly during the activation of the carboxyl group for coupling. mdpi.com

The primary mechanism for epimerization involves the formation of a 5(4H)-oxazolone intermediate. mdpi.com The acidity of the α-proton of the activated residue makes it susceptible to abstraction by a base, leading to a loss of stereochemical integrity. mdpi.com Several factors influence the rate of epimerization:

Coupling Reagents and Additives: The choice of coupling reagent is crucial. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its superior derivative, 6-Cl-HOBt or HOAt, are used to suppress epimerization by minimizing the lifetime of the highly reactive activated species. acs.org

Base: The type and amount of base used during coupling can significantly impact epimerization. Sterically hindered bases are sometimes employed to reduce the rate of α-proton abstraction. nih.gov

Temperature: Performing coupling reactions at lower temperatures can help minimize epimerization. u-tokyo.ac.jp

For certain "difficult" couplings, specialized strategies are employed. The use of pseudoproline dipeptides, where a serine or threonine is temporarily converted into an oxazolidine (B1195125) ring structure, can disrupt peptide aggregation and facilitate synthesis. bachem.com This approach mimics proline's structure-breaking ability. bachem.com While methionine itself is not typically converted to a pseudoproline, the principles of using structural mimics to overcome synthetic challenges are an area of active research.

Green Chemistry Principles and Sustainable Methods in H-PRO-MET-OH Synthesis

Traditional peptide synthesis, especially SPPS, generates substantial chemical waste, primarily from solvents like DMF and hazardous reagents. advancedchemtech.com Green chemistry aims to design processes that reduce or eliminate the use and generation of hazardous substances. openstax.orgwikipedia.org

Key sustainable innovations in peptide synthesis include:

Greener Solvents: There is a major push to replace DMF, which is classified as a substance of very high concern, with more environmentally benign alternatives. nih.gov Solvents like γ-Valerolactone (GVL) and N-butylpyrrolidinone (NBP) have been explored. imperial.ac.uk Some methods even utilize water as a solvent for certain steps, particularly when combined with microwave irradiation. nih.gov

Waste Reduction: As mentioned, techniques like UE-SPPS drastically cut down on solvent use by eliminating wash steps. cem.com Flow chemistry, where reagents are pumped through a reactor in a continuous stream, also offers benefits in terms of reduced solvent and reagent consumption compared to batch processes. biomatik.com

Atom Economy: The principle of atom economy encourages maximizing the incorporation of all reactant materials into the final product. acs.org While coupling reagents inherently have poor atom economy, research into catalytic methods, including the use of enzymes (biocatalysis), seeks to address this. acs.orgoxfordglobal.com Enzymes can form peptide bonds with high specificity and without the need for protecting groups, generating minimal waste. acs.orgvivekanandcollege.ac.in

| Green Chemistry Principle | Application in Peptide Synthesis | Example/Benefit |

|---|---|---|

| Prevent Waste | Develop washless synthesis protocols. cem.com | UE-SPPS reduces solvent waste by up to 95%. cem.com |

| Safer Solvents & Auxiliaries | Replace hazardous solvents like DMF. nih.gov | Use of GVL, NBP, or water as reaction media. nih.govimperial.ac.uk |

| Design for Energy Efficiency | Use methods that reduce reaction time or temperature. wikipedia.org | Microwave-assisted synthesis accelerates reactions. nih.gov |

| Use of Renewable Feedstocks | Utilize bio-based starting materials and solvents. oxfordglobal.com | Bio-based solvents can reduce reliance on petrochemicals. |

| Catalysis | Employ biocatalysts (enzymes) for peptide bond formation. oxfordglobal.com | Enzymatic synthesis avoids protecting groups and hazardous reagents. acs.orgvivekanandcollege.ac.in |

| Reduce Derivatives | Minimize the use of protecting groups. acs.orgvivekanandcollege.ac.in | Enzymatic and some chemo-enzymatic methods require fewer or no protecting groups. bachem.comvivekanandcollege.ac.in |

Structural Elucidation and Conformational Analysis Research of H Pro Met Oh Containing Peptides

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive technique for determining the three-dimensional structure and dynamics of peptides in solution. acdlabs.com It provides atomic-resolution data, enabling the precise characterization of molecular geometry and conformational equilibria.

1D and 2D NMR Techniques for Assignment and Characterization

The initial step in any NMR-based structural study is the unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to their respective atoms within the H-PRO-MET-OH dipeptide.

One-Dimensional (1D) ¹H-NMR: A standard 1D ¹H-NMR spectrum provides preliminary information on the types of protons present and their chemical environment. emerypharma.com Key observable regions include the amide protons (Hα), alpha-protons (Hα), and side-chain protons (Hβ, Hγ, etc.). chemrxiv.org For H-PRO-MET-OH, characteristic chemical shifts can be predicted based on established data for amino acids in short peptides. uzh.ch However, significant overlap, especially in the aliphatic region, often necessitates the use of two-dimensional techniques for complete assignment. walisongo.ac.id

Two-Dimensional (2D) NMR: 2D NMR experiments resolve overlapping signals by spreading them across a second frequency dimension, revealing through-bond and through-space correlations. libretexts.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through two or three bonds (e.g., Hα-Hβ). walisongo.ac.id In H-PRO-MET-OH, COSY spectra would reveal correlations within the proline ring and the methionine side chain, helping to trace the connectivity of the spin systems. uzh.ch

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond immediate neighbors, showing couplings between all protons within a single amino acid's spin system. uzh.ch For instance, a cross-peak between the methionine Hα and its terminal methyl protons (Hε) can be observed, confirming the entire side-chain assignment from a single cross-peak. chemrxiv.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a heteronucleus, such as ¹³C or ¹⁵N. The ¹H-¹³C HSQC spectrum is particularly powerful for resolving proton signals by spreading them out based on the chemical shift of the carbon they are attached to, which is highly effective for assigning the complex aliphatic region of proline and methionine. nih.gov

A hypothetical table of expected ¹H chemical shifts for an H-PRO-MET-OH dipeptide in an aqueous solution is presented below, based on typical values for random coil peptides.

| Residue | Proton | Expected Chemical Shift (ppm) |

| Proline (Pro) | Hα | ~4.45 |

| Hβ | ~2.05 | |

| Hγ | ~1.95 | |

| Hδ | ~3.60 | |

| Methionine (Met) | Hα | ~4.50 |

| Hβ | ~2.15 | |

| Hγ | ~2.60 | |

| Hε (CH₃) | ~2.10 | |

| Peptide Bond | Amide NH (Met) | ~8.30 |

| Note: These are approximate values and can vary based on solvent, pH, temperature, and local conformation. |

Application of NMR to Peptide Backbone Conformation and Dynamics

Once resonances are assigned, NMR provides a wealth of data for defining the three-dimensional structure and dynamic behavior of the peptide.

Nuclear Overhauser Effect (NOE): The NOE is a through-space effect observed between protons that are close in proximity (typically <5 Å), regardless of whether they are connected by bonds. libretexts.orglibretexts.org NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D experiments that measure these interactions. columbia.edu For H-PRO-MET-OH, key NOEs would include those between the Pro Hα and the Met amide proton (NH), which help define the peptide backbone torsion angle ψ (psi) of proline. Intra-residue and inter-residue NOEs provide crucial distance restraints for calculating the final 3D structure.

Cis-Trans Isomerism of the Proline Peptide Bond: The X-Pro peptide bond (where X is any amino acid, in this case, the N-terminal amine) can exist in both cis and trans conformations. This equilibrium is slow on the NMR timescale, often resulting in two distinct sets of NMR signals for the proline residue and its neighbors. chemrxiv.org The ratio of these conformers can be quantified from the relative intensities of the corresponding peaks in the NMR spectrum. NOESY data is critical for distinguishing between the two forms, as the distances between the Hα of the preceding residue (none in this case, but relevant for longer peptides) and the Hα and Hδ protons of proline are different in the cis and trans states.

Torsion Angle Restraints: The three-bond coupling constant (³J) between the amide proton and the α-proton (³JHNα) is related to the backbone dihedral angle φ (phi) through the Karplus equation. pnas.org This allows for the direct calculation of φ angle restraints, which are essential inputs for structural modeling. For H-PRO-MET-OH, this would apply to the methionine residue.

Circular Dichroism (CD) Spectroscopy in Conformational Research of Peptides with H-PRO-MET-OH

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for analyzing the secondary structure of peptides in solution. vlabs.ac.in It measures the differential absorption of left and right circularly polarized light by chiral molecules, including the peptide backbone.

Peptides containing proline often adopt a Polyproline II (PPII) helix conformation, which is a left-handed extended helix. This conformation is characterized in CD spectra by a strong negative band around 202-207 nm and a weak positive band near 228 nm. nih.govresearchgate.net In a study of peptides with the sequence H-Trp-(Pro)n-Met-OH, researchers found that as the number of proline residues increased, a strong negative band in the 202–207 nm region became more prominent, which is characteristic of a PPII-type helix. nih.gov

For the simple dipeptide H-PRO-MET-OH, the CD spectrum would be expected to show features indicative of a disordered or PPII-like structure, rather than well-defined α-helical or β-sheet content. The presence of the single proline residue significantly influences the conformational landscape, favoring more extended structures. researchgate.net Theoretical analyses using Time-Dependent Density Functional Theory (TDDFT) on proline-containing dipeptides correlate the strong negative band observed experimentally around 200-203 nm with this type of conformation. researchgate.net

The table below summarizes the characteristic CD spectral features for common secondary structures, providing a reference for interpreting the spectrum of a Pro-Met containing peptide.

| Secondary Structure | Positive Band (nm) | Negative Band(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Polyproline II (PPII) Helix | ~228 | ~206 |

| Random Coil | ~212 | ~195 |

| Source: Adapted from various spectroscopic studies. vlabs.ac.innih.govresearchgate.net |

Mass Spectrometry-Based Approaches for Sequence and Purity Verification of H-PRO-MET-OH Containing Peptides

Mass spectrometry (MS) is an indispensable tool for verifying the molecular weight and amino acid sequence of synthetic or isolated peptides. nih.gov Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. csic.estandfonline.com

For H-PRO-MET-OH, a high-resolution mass spectrum would confirm its monoisotopic mass of approximately 246.1038 Da. To verify the sequence, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the parent ion (the protonated dipeptide, [M+H]⁺) is isolated and fragmented, typically via collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

The fragmentation of peptides occurs primarily at the peptide bonds, leading to the formation of b- and y-type ions. matrixscience.com

b-ions: Contain the N-terminus and are formed by cleavage of a peptide bond.

y-ions: Contain the C-terminus and are formed by the same peptide bond cleavage.

For H-PRO-MET-OH ([M+H]⁺ = m/z 247.11), the expected major fragment ions are:

b₁ ion: Corresponds to the Proline residue (m/z 98.06).

y₁ ion: Corresponds to the Methionine residue (m/z 150.06).

Proline-containing peptides can also exhibit characteristic fragmentation patterns, including the loss of the entire proline side chain from the parent or fragment ions. researchgate.net The presence of methionine can lead to the neutral loss of its side chain (CH₃SCH₂CH₂).

The table below outlines the expected primary fragment ions in an MS/MS spectrum of H-PRO-MET-OH.

| Ion Type | Sequence Fragment | Calculated m/z |

| Parent Ion [M+H]⁺ | This compound | 247.11 |

| b₁ | Pro | 98.06 |

| y₁ | Met | 150.06 |

| Note: m/z values are for the monoisotopic, singly charged species. |

Computational and X-ray Crystallographic Insights into the Conformation of H-PRO-MET-OH Dipeptide Units

While experimental techniques provide invaluable data, computational modeling and X-ray crystallography offer complementary, detailed insights into the preferred conformations of peptides.

X-ray Crystallography: This technique provides the most definitive, high-resolution picture of a molecule's three-dimensional structure in the solid state. To date, a specific high-resolution X-ray crystal structure of the isolated dipeptide H-PRO-MET-OH has not been reported in major crystallographic databases. Obtaining suitable crystals of small, flexible peptides can be challenging. However, analysis of this compound sequences within larger protein structures in the Protein Data Bank (PDB) reveals that this dipeptide unit can exist in various conformations depending on the surrounding structural context.

Computational Modeling: In the absence of a crystal structure, computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are used to predict the low-energy conformations of H-PRO-MET-OH. researchgate.netcdnsciencepub.com These studies typically involve:

Conformational Searching: Systematically exploring the potential energy surface by rotating the backbone (φ, ψ) and side-chain (χ) torsion angles. scispace.com

Energy Minimization: Optimizing the geometry of the identified conformers to find stable, low-energy structures. nih.gov

For H-PRO-MET-OH, computational studies would focus on the interplay between the rigid pyrrolidine (B122466) ring of proline, which restricts the φ angle to approximately -60°, and the flexible side chain of methionine. yale.edu The calculations would also predict the equilibrium between the cis and trans conformers of the peptide bond. Theoretical studies on similar dipeptides have shown that in aqueous solution, extended conformations like the PPII and β-strand are often energetically favored. cdnsciencepub.com These computational models can be validated and refined using the experimental distance and torsion angle restraints obtained from NMR spectroscopy.

Theoretical and Computational Investigations of H Pro Met Oh

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic nature of molecules like H-PRO-MET-OH. nih.govacs.org These simulations can provide detailed insights into the conformational landscape of the dipeptide and its interactions with surrounding molecules, such as water or biological macromolecules.

Intermolecular Interactions: In a biological environment, H-PRO-MET-OH will interact with water molecules and potentially with larger biomolecules like proteins. MD simulations can model these interactions explicitly, revealing the formation of hydrogen bonds between the peptide's amide and hydroxyl groups and water. The hydrophobic parts of the proline and methionine residues can also engage in non-polar interactions. Understanding these intermolecular forces is crucial for predicting the solubility and binding behavior of the dipeptide. frontiersin.org

Computational Prediction of Reaction Mechanisms Involving H-PRO-MET-OH

Computational methods are invaluable for investigating the mechanisms of chemical reactions involving peptides, providing a level of detail that is often inaccessible through experimental means alone.

While H-PRO-MET-OH is a pre-formed dipeptide, computational studies on peptide bond formation and cleavage provide a fundamental understanding of its chemical stability.

Peptide Bond Formation: The formation of the amide bond between proline and methioninol can be studied computationally to understand the reaction energetics. chemrxiv.orgpnas.org These calculations typically model the reaction between an activated proline derivative and methioninol, identifying the transition states and intermediates involved. researchgate.net Such studies have shown that the reaction mechanism can be influenced by the solvent and the presence of catalysts. chemrxiv.org

Peptide Bond Cleavage: The hydrolysis of the peptide bond in H-PRO-MET-OH is a critical aspect of its stability. Computational studies can model the attack of a water molecule on the amide bond, often with the assistance of acid or base catalysts. nih.govrsc.org The calculations can determine the activation energy for this process, providing an estimate of the peptide's half-life under different conditions. nih.gov

The presence of C-H bonds in both the proline and methionine residues makes H-PRO-MET-OH susceptible to attack by free radicals. d-nb.info

Hydrogen Abstraction: Hydroxyl radicals, which are highly reactive, can abstract a hydrogen atom from various positions on the peptide. d-nb.info Computational studies can identify the most likely sites of abstraction by calculating the bond dissociation energies of the different C-H bonds. u-szeged.hu The α-carbon positions are often susceptible to hydrogen abstraction, which can lead to backbone fragmentation. d-nb.info The side chains of both proline and methionine also present potential sites for radical attack. rsc.orgnih.gov

Radical Reactions: Once a radical is formed on the dipeptide, it can undergo a variety of subsequent reactions, including rearrangements and fragmentation. rsc.org For instance, an initial nitrogen-centered radical can rearrange to a more stable carbon-centered radical through hydrogen atom shifts. rsc.org These subsequent reactions can be modeled computationally to predict the final products of radical-induced degradation.

In Silico Modeling of H-PRO-MET-OH in Peptide-Protein Binding and Recognition

The interaction of small peptides like H-PRO-MET-OH with larger proteins is a key aspect of their potential biological activity. In silico modeling techniques, such as molecular docking and MD simulations, are essential tools for studying these interactions. frontiersin.orgrsc.orgnih.gov

Molecular Docking: Docking algorithms can predict the preferred binding orientation of H-PRO-MET-OH within the active site or a binding pocket of a target protein. univ-paris-diderot.fr These methods score different poses based on factors like shape complementarity and intermolecular forces, including hydrogen bonds and hydrophobic interactions. mdpi.com The presence of the proline residue can influence the peptide's ability to fit into specific binding sites due to its conformational rigidity. nih.gov

Peptide-Protein Recognition: Following docking, MD simulations can be used to refine the binding pose and to assess the stability of the peptide-protein complex over time. rsc.org These simulations provide a dynamic picture of the recognition process, highlighting the key amino acid residues in the protein that are involved in the interaction. The binding free energy of the complex can also be calculated using advanced computational methods, providing a quantitative measure of the binding affinity. nih.gov

Biochemical and Enzymatic Transformations Involving H Pro Met Oh

H-PRO-MET-OH as a Substrate for Peptidases and Proteases in Research

The susceptibility of a peptide to enzymatic cleavage is largely determined by its amino acid sequence and the nature of its terminal groups. The replacement of the C-terminal carboxyl group in the Pro-Met dipeptide with a hydroxyl group in H-PRO-MET-OH significantly alters its properties as a substrate for peptidases.

Prolinases (EC 3.4.13.8) are enzymes that specifically hydrolyze dipeptides with an N-terminal proline residue (Pro-Xaa). capes.gov.br Research into the enzymatic cleavage of the this compound bond provides a direct model for understanding the potential interaction of prolinases with H-PRO-MET-OH.

A notable study characterized a dipeptidase with prolinase activity, designated PepR, from the bacterium Lactobacillus helveticus CNRZ32. asm.orgnih.gov This enzyme was identified as a serine-dependent protease capable of hydrolyzing a range of Pro-Xaa dipeptides, including this compound. asm.orgnih.govresearchgate.net The enzyme demonstrated optimal activity at a pH of 6.0 to 6.5 and a temperature of 45 to 50°C. asm.orgnih.gov

Kinetic analysis of the purified PepR enzyme with Pro-Leu as the substrate revealed a Kₘ of 4.9 to 5.2 mM and a Vₘₐₓ of 260 to 270 µmol/min/mg. asm.orgnih.gov While specific kinetic parameters for this compound were not detailed, its hydrolysis was confirmed, indicating it is a recognized substrate. asm.orgnih.gov The substrate specificity data for PepR, highlighting its activity on various Pro-Xaa dipeptides, is summarized in the table below.

Table 1: Substrate Specificity of Prolinase (PepR) from L. helveticus CNRZ32 Data sourced from Shao et al. (1997). asm.orgnih.gov

Activity toward Pro-Leu was normalized to 100%. BQL = Below Quantifiable Limit.

| Substrate (Pro-Xaa) | Relative Activity (%) |

|---|---|

| Pro-Leu | 100 |

| This compound | 90 |

| Pro-Phe | 80 |

| Pro-Ala | 75 |

| Pro-Val | 70 |

| Pro-Ile | 65 |

| Pro-Gly | 30 |

| Pro-Tyr | BQL |

| Pro-Pro | BQL |

This data suggests that the PepR prolinase has a preference for substrates with hydrophobic amino acids in the Xaa position. Although H-PRO-MET-OH itself was not tested, the confirmed cleavage of this compound implies that the enzyme's active site can accommodate the proline and methionine side chain. However, the absence of a C-terminal carboxyl group, which is a key recognition element for many peptidases, would likely reduce the binding affinity and catalytic efficiency compared to the natural this compound dipeptide.

While prolinases are the most logical candidates for hydrolyzing the this compound bond, other peptidases may also interact with H-PRO-MET-OH.

Prolidases (Xaa-Pro dipeptidases, EC 3.4.13.9): These enzymes cleave dipeptides with a C-terminal proline. uniprot.orguniprot.orgfrontiersin.org The dipeptide Met-Pro has been identified as a substrate for skin fibroblast prolidase. medchemexpress.com This class of enzymes would not be expected to act on H-PRO-MET-OH due to the N-terminal proline and the modified C-terminus.

Aminopeptidases: These enzymes cleave single amino acids from the N-terminus of peptides. An aminopeptidase (B13392206) from the scallop (Patinopecten yessoensis) showed a preference for dipeptides with methionine at the N-terminal position. tandfonline.com While this enzyme acts on Met-Xaa bonds, its affinity for N-terminal methionine suggests a potential, albeit likely weak, interaction with the methionine portion of H-PRO-MET-OH if the dipeptide were part of a larger chain.

Endopeptidases: A study on endopeptidase 24.16, a metallopeptidase that degrades neurotensin, found that it was competitively inhibited by various Pro-Xaa dipeptides. nih.gov This indicates that these dipeptides can bind to the enzyme's active site. The inhibitory potency followed the order Pro-Ile > this compound > Pro-Phe, suggesting a defined binding pocket that accommodates these structures. nih.gov This binding activity implies that H-PRO-MET-OH could also potentially fit into the active site of this enzyme, likely acting as an inhibitor rather than a substrate due to its modified C-terminus.

Biocatalytic Approaches for the Synthesis and Modification of Peptides Incorporating H-PRO-MET-OH

Biocatalysis offers a highly specific and efficient alternative to traditional chemical synthesis for creating and modifying complex molecules like peptides. mdpi.com The synthesis of peptide alcohols or the incorporation of amino alcohol units like methioninol into peptide chains can be achieved using enzymatic methods.

One established approach involves the use of proteases in reverse, catalyzing the formation of peptide bonds rather than their hydrolysis. This is often done under thermodynamically controlled conditions, for example, in organic solvents or aqueous-organic mixtures to shift the equilibrium towards synthesis. nih.gov A study demonstrated that the cysteine peptidase papain could be used to catalyze the synthesis of peptide alcohols. conicet.gov.ar This method could theoretically be adapted to ligate an N-protected proline to methioninol to form a precursor to H-PRO-MET-OH.

Another strategy is the use of engineered ligases. Omniligase-1, a variant of the subtilisin protease, is designed for the efficient, epimerization-free ligation of peptide fragments in aqueous solution. It catalyzes the reaction between a peptide ester (the acyl donor) and a peptide amine (the acyl acceptor). In this context, an activated proline derivative could be ligated to methioninol. Furthermore, engineered enzymatic cascades are being developed to produce amino alcohols from biomass-derived diols, presenting a green chemistry route for synthesizing the methioninol precursor itself. rsc.org

Enzymatic Cleavage and Degradation Pathways of H-PRO-MET-OH Containing Biomolecules

The stability of peptides in biological systems is a critical factor for their therapeutic use. Peptides are often rapidly broken down by proteases. nih.gov A major pathway for degradation is via exopeptidases, which cleave terminal amino acids. nih.gov

The structure of H-PRO-MET-OH confers a degree of resistance to certain degradation pathways.

Carboxypeptidase Resistance: Carboxypeptidases recognize and cleave the C-terminal amino acid, a process that depends on the presence of a free C-terminal carboxyl group. The modification of this group to a hydroxyl in H-PRO-MET-OH removes the recognition site for these enzymes, rendering the C-terminus resistant to their activity. This is a common strategy used to increase the in-vivo half-life of therapeutic peptides. nih.govnih.gov

Aminopeptidase Susceptibility: The N-terminal proline is susceptible to cleavage by aminopeptidases, particularly prolinases, as discussed in section 5.1.1. Therefore, the primary degradation pathway for H-PRO-MET-OH itself would likely be the enzymatic removal of the N-terminal proline, releasing methioninol.

Some peptides have been shown to influence the enzymes involved in ethanol (B145695) metabolism, such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). mdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.com While H-PRO-MET-OH is itself a peptide alcohol, its degradation would likely proceed via peptide bond hydrolysis rather than oxidation of its alcohol group by ADH, as ADH primarily metabolizes small, simple alcohols like ethanol.

Role of H-PRO-MET-OH in Enzymatic Inhibitor Design and Mechanistic Studies of Inhibition

The structural features of H-PRO-MET-OH make it an interesting scaffold for designing enzyme inhibitors, particularly for metalloproteases. The dipeptide structure can mimic the natural substrates of peptidases, while the C-terminal alcohol can provide a unique interacting group.

Studies have shown that simple aliphatic alcohols can act as competitive inhibitors of matrix metalloproteinases (MMPs). rde.acnih.govtandfonline.com Their inhibitory mechanism is thought to involve the binding of the alcohol's hydrophobic alkyl chain into the S1' subsite of the enzyme, a well-defined hydrophobic pocket that accommodates the side chain of the amino acid residue C-terminal to the scissile bond in a substrate. tandfonline.com The potency of inhibition by alcohols often correlates with their hydrophobicity and chain length. rde.acnih.gov

Table 2: Inhibitory Concentration (IC₅₀) of Various Alcohols Against Recombinant Human MMP-9 Data sourced from Tezvergil-Mutluay et al. (2010). nih.gov

| Alcohol | IC₅₀ (mol/L) |

|---|---|

| Methanol | > 4.28 |

| Ethanol | 4.10 |

| 1-Propanol | 2.15 |

| 1-Butanol | 0.81 |

| 1-Pentanol | 0.38 |

| 3-Hexanol | 0.08 |

| 3-Heptanol | 0.04 |

| 1-Octanol | 0.03 |

The methioninol moiety of H-PRO-MET-OH, with its four-carbon equivalent side chain terminating in a hydroxyl group, could similarly occupy the S1' pocket of MMPs. The dipeptide backbone could provide additional binding interactions, potentially leading to higher affinity and specificity compared to simple alcohols.

Furthermore, as established in the study of endopeptidase 24.16, the this compound dipeptide itself is an effective competitive inhibitor. nih.gov The replacement of the carboxyl group with an alcohol could enhance this inhibitory activity against certain enzymes by introducing new hydrogen bonding possibilities or improving hydrophobic interactions within the active site. The combination of a known inhibitory dipeptide sequence (this compound) with a C-terminal alcohol group makes H-PRO-MET-OH a promising lead structure for the development of novel inhibitors for metalloproteases.

Advanced Applications in Bioactive Peptide and Protein Research with H Pro Met Oh

H-PRO-MET-OH in the Design and Synthesis of Enzyme Inhibitors for Research Applications

Enzyme inhibitors are indispensable molecules in drug discovery and for elucidating biochemical pathways. researchgate.netresearchgate.net Peptides that can mimic the natural substrate of an enzyme are often potent and selective inhibitors. H-Pro-Met-OH is utilized as a foundational scaffold in the synthesis of such peptidyl inhibitors, which are designed to target the active sites of specific enzymes. chemimpex.com

Peptidyl inhibitors function by binding to an enzyme's active site, thereby blocking the entry of the natural substrate. The development of these inhibitors often involves synthesizing peptide chains that mimic the transition state of the substrate during the enzymatic reaction. nih.gov The inclusion of the Pro-Met sequence can be crucial for achieving the correct conformation for binding. Proline's cyclic structure introduces a fixed kink in the peptide backbone, which can orient the adjacent methionine residue and the rest of the peptide chain optimally for interaction with the enzyme. acs.org

For instance, in the study of peptidyl transferase, a ribosomal enzyme, inhibitors that mimic the peptide substrates are essential tools. nih.govresearchgate.net The precise positioning of amino acid residues is critical for inhibition. While not always the direct inhibitor, H-Pro-Met-OH can be a key component in a larger peptide sequence designed for this purpose, serving as a structural anchor. chemimpex.com Research into various proteases, such as caspases, has also relied on peptidyl inhibitors where specific amino acid sequences determine the inhibitor's target. peptide.co.jp

Table 1: Examples of Peptidyl Inhibitor Classes and the Role of Specific Residues

| Inhibitor Class | Target Enzyme Family | Role of Specific Amino Acid Residues | Potential Role of a this compound Sequence |

|---|---|---|---|

| Peptidyl Aldehydes | Cysteine & Serine Proteases (e.g., Caspases) | The peptide sequence provides specificity for the target protease's substrate binding pockets. | The Proline can induce a β-turn structure, while Methionine's side chain can engage in hydrophobic interactions within the active site. |

| Peptidyl Ketones | Serine Proteases | The peptide portion directs the inhibitor to the correct enzyme, with the ketone acting as a warhead. mdpi.com | Similar to above, the dipeptide can establish a specific conformation for precise targeting. |

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of an inhibitor. In the context of a peptidyl inhibitor containing H-Pro-Met-OH, SAR studies systematically modify different parts of the molecule to observe the effect on its inhibitory activity. rsc.org This process is crucial for converting a lead compound into a highly effective research tool or drug candidate. nih.gov

Key modifications in an SAR study of an H-Pro-Met-OH-containing inhibitor might include:

Modification of the Proline Ring: Altering the ring structure to explore different conformational constraints.

Alteration of the Methionine Side Chain: Replacing the methylthio group with other functionalities to probe hydrophobic or electronic interactions in the enzyme's active site.

N- and C-terminal Modifications: Capping the N-terminus or modifying the C-terminal hydroxyl group to enhance stability or introduce new interactions. mdpi.com

Isosteric Replacements: Substituting the amide bond between Pro and Met with a non-hydrolyzable mimic to increase metabolic stability.

For example, in the design of kinase inhibitors, SAR studies revealed that specific substituents on a core structure were essential for potent activity, with IC50 values varying significantly with small chemical changes. nih.govacs.org A similar approach would be applied to a peptide series based on H-Pro-Met-OH.

Table 2: Hypothetical SAR Data for an H-Pro-Met-OH-Based Inhibitor Targeting "Protease X"

| Compound | R1 (N-Terminus) | This compound Core | R2 (C-Terminus) | IC50 (nM) |

|---|---|---|---|---|

| 1 | Acetyl- | H-Pro-Met-OH | -OH | 500 |

| 2 | Acetyl- | H-Pro-Met- | -NH2 | 250 |

| 3 | Acetyl- | H-Pro-Norleucine- | -OH | 1500 |

| 4 | Benzyloxycarbonyl- | H-Pro-Met- | -OH | 120 |

This table is illustrative and does not represent real experimental data.

Engineering of Bioactive Peptides and Polypeptides Utilizing H-PRO-MET-OH

Bioactive peptides are sequences that elicit specific biological effects. oup.comacs.org H-Pro-Met-OH is a valuable building block in the chemical synthesis of such peptides, which are engineered for high affinity and specificity towards their biological targets. chemimpex.comnih.gov

Another area of application is in immunology, where altered peptide ligands are designed to modulate T-cell responses. In studies of the myelin oligodendrocyte glycoprotein (B1211001) (MOG), a key autoantigen in multiple sclerosis, peptides based on the MOG35-55 epitope were synthesized using building blocks like Fmoc-Met-OH and Fmoc-Pro-OH. researchgate.netmdpi.com By systematically mutating key residues, researchers can create peptides that inhibit the pathogenic immune response. researchgate.netmdpi.com

Table 3: Examples of Rationally Designed Peptides and the Role of Met/Pro Residues

| Peptide Class | Target | Design Strategy | Finding |

|---|---|---|---|

| Bifunctional Opioid/NK1 Ligands | δ/μ Opioid Receptors, NK1 Receptor | Optimization of a multi-residue peptide sequence to fit two different receptor binding pockets. nih.gov | A sequence containing Met-Pro-Leu was found to have excellent dual agonist (opioid) and antagonist (NK1) activity. nih.gov |

| Altered Peptide Ligands (APLs) | T-Cell Receptors (TCRs) | Mutation of key TCR contact residues in an immunodominant peptide epitope (MOG35-55). researchgate.netmdpi.com | Peptides synthesized with Met and Pro as part of the core sequence could be modified to reduce clinical symptoms in an EAE mouse model. researchgate.net |

Recombinant protein technology is used to produce large quantities of specific proteins for research and therapeutic purposes. mdpi.comnih.gov While H-Pro-Met-OH itself is used in chemical peptide synthesis, the this compound dipeptide sequence can be encoded genetically for incorporation into recombinant proteins produced in expression systems like E. coli or Corynebacterium glutamicum. chemimpex.comnih.govfrontiersin.org

The presence of specific dipeptide sequences can be important for several reasons:

Protein Folding and Stability: Proline residues can act as "hinges" or "breakers" of secondary structures, which is often critical for achieving the correct three-dimensional fold of the protein. The this compound sequence can influence the local conformation of the polypeptide chain.

Post-Translational Modification: The methionine residue can be a site for specific enzymatic modifications or can be involved in the initiation of translation in prokaryotic systems (as formylmethionine).

Overcoming Production Challenges: The expression of recombinant proteins can sometimes lead to the formation of insoluble aggregates known as inclusion bodies. nih.gov The strategic placement of certain amino acid sequences can sometimes improve the solubility and proper folding of the target protein. nih.gov

Table 4: Common Recombinant Expression Systems and Factors Influencing Production

| Expression Host | Common Promoter | Key Advantages | Role of Protein Sequence |

|---|---|---|---|

| Escherichia coli | T7, lac, tac | Rapid growth, high yield, well-established genetics. nih.gov | Codon usage and amino acid sequence can significantly impact expression levels and solubility. nih.gov |

| Corynebacterium glutamicum | Ptac, Ptuf | Low protease activity, no endotoxins, established for industrial production. frontiersin.org | Efficient secretion often requires an N-terminal signal peptide; the sequence of the mature protein affects folding in the extracellular environment. frontiersin.org |

Development of Mechanistic Probes and Chemical Tools Incorporating H-PRO-MET-OH

Mechanistic probes are molecules designed to investigate and visualize specific biochemical processes within a complex biological environment. nih.gov These tools often consist of a recognition element, a reporter group (like a fluorophore), and sometimes a reactive moiety. A peptide sequence like this compound can serve as the recognition element, guiding the probe to a specific enzyme or protein target.

The design of such probes is often inspired by reaction-based sensing mechanisms. For example, highly selective fluorescent probes for the amino acid cysteine have been developed that work via an addition-cyclization reaction with an acrylate (B77674) group attached to a fluorophore. nih.govrsc.org A similar strategy could be employed for a this compound-targeting enzyme, where the dipeptide directs the probe to the active site, and a subsequent enzymatic reaction or binding event triggers a change in fluorescence.

The this compound dipeptide could be incorporated into a probe in several ways:

As a Substrate Mimic: The peptide is part of a larger molecule that mimics the enzyme's natural substrate, with a fluorophore attached at a position that reports on binding or turnover.

As a Targeting Ligand: The peptide is tethered to a known reactive group to deliver it to a specific class of enzymes (e.g., proteases that recognize this compound).

In Activity-Based Probes: The peptide is linked to a "warhead" that forms a covalent bond with an active site residue, allowing for the specific labeling and identification of active enzymes.

Table 5: Components of a Hypothetical H-Pro-Met-OH Based Mechanistic Probe

| Probe Component | Function | Example Moiety | Rationale |

|---|---|---|---|

| Recognition Element | Provides specificity for the biological target. | H-Pro-Met-OH dipeptide | Targets enzymes or proteins that specifically recognize the this compound sequence. |

| Reporter Group | Signals the binding or reaction event. | Fluorescein, Rhodamine | Provides a detectable optical signal (fluorescence) upon a change in its chemical environment. acs.org |

| Linker | Connects the recognition and reporter elements. | Alkyl or PEG chain | Provides spatial separation and flexibility, preventing interference between the components. |

Analytical Methodologies for H Pro Met Oh and Its Bioconjugates in Research

Chromatographic Separation Techniques for H-PRO-MET-OH Analysis

Chromatographic methods are fundamental for the separation and purification of H-PRO-MET-OH from complex mixtures. These techniques are crucial for assessing the purity of synthetic batches and for quantifying the compound in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like H-PRO-MET-OH. It is extensively used for determining the purity of the dipeptide alcohol and for its quantification in research samples. Reversed-phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase is used with a polar mobile phase.

For the analysis of H-PRO-MET-OH and its stereoisomers, chiral HPLC is often necessary. Chiral stationary phases (CSPs) can distinguish between the different stereoisomers of the dipeptide alcohol. Ligand exchange chromatography is one such approach, where a chiral selector, like D-penicillamine complexed with a copper ion, is part of the stationary phase. This allows for the direct resolution of chiral molecules without the need for derivatization. The separation mechanism relies on the formation of reversible diastereomeric metal complexes between the chiral selector and the analyte. The enantiomer that forms a more stable complex is retained longer on the column.

Typical HPLC systems for this analysis would be equipped with a UV detector, as the peptide bond absorbs UV light. For enhanced sensitivity and selectivity, especially when dealing with complex bioconjugate samples, HPLC is often coupled with mass spectrometry (HPLC-MS).

Table 1: Representative HPLC Conditions for Dipeptide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chirex 3126 (D-Penicillamine CSP), 150 x 4.6mm | |

| Mobile Phase | Ammonium acetate (B1210297) (10 mM)-methanol-acetonitrile (50:5:45, v/v) | |

| Flow Rate | 0.8 mL/min | |

| Detection | UV at 230 nm |

| Temperature | 25°C | |

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Since H-PRO-MET-OH is a non-volatile dipeptide alcohol, its direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert it into a volatile derivative. Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) which convert the polar amine and hydroxyl groups into non-polar trimethylsilyl (B98337) (TMS) ethers and amides. Other methods involve acylation followed by esterification.

Once derivatized, GC can be effectively used for impurity profiling, detecting small volatile impurities that might be present from the synthesis process. The separation of stereoisomers can also be achieved by GC using chiral stationary phases, such as Chirasil-L-Val.

GC analysis is typically performed with a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (GC-MS). GC-MS allows for the identification of impurities based on their mass spectra and fragmentation patterns.

Table 2: Example of GC Derivatization and Analysis for Dipeptides

| Step | Procedure | Reference |

|---|---|---|

| Derivatization Agent | N-trifluoroacetyl (TFA) and methylation | |

| Reaction Conditions | Ambient temperature to avoid diketopiperazine formation | |

| GC Column | Chiral stationary phase (e.g., Chirasil-L-Val) | |

| Carrier Gas | Helium |

| Detection | Mass Spectrometry (MS) | |

Spectrometric Methods for H-PRO-MET-OH Detection and Characterization

Spectrometric techniques provide crucial information about the concentration, structure, and molecular weight of H-PRO-MET-OH.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for the analysis of H-PRO-MET-OH, providing precise molecular weight information and structural details through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique used for peptides, which allows the intact molecule to be ionized, typically as a protonated species [M+H]+.

The molecular weight of H-PRO-MET-OH (C10H20N2O2S) is approximately 232.34 g/mol . In ESI-MS, it would be observed at an m/z corresponding to its protonated form. For its related dipeptide, Prolyl-Methionine (C10H18N2O3S), the precursor ion [M+H]+ is observed at m/z 247.1111.

Tandem mass spectrometry (MS/MS) is used to obtain structural information by inducing fragmentation of the parent ion. The fragmentation patterns of proline-containing peptides are often characteristic. Cleavage of the amide bond N-terminal to the proline residue is a common fragmentation pathway. For dipeptides containing proline, specific fragmentation patterns, such as the loss of C2H4 from the [M-H-CO2]- ion in negative ion mode, have been observed. The presence of methionine can also influence fragmentation, with potential oxidation to methionine sulfoxide (B87167), which can be identified by a mass shift.

**Table 3

Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

The quantitative and qualitative analysis of H-PRO-MET-OH and its bioconjugates within complex biological matrices presents significant analytical challenges. These challenges stem from the inherent complexity of the sample matrix, the low abundance of the target analytes, and the potential for isobaric interferences. To overcome these obstacles, advanced hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the cornerstone for robust and sensitive analysis.

LC-MS/MS combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. msacl.org This powerful combination allows for the effective isolation of H-PRO-MET-OH and its derivatives from intricate mixtures, followed by their unambiguous identification and quantification.

Chromatographic Separation

The initial step in the LC-MS/MS workflow involves the chromatographic separation of the analytes of interest. For a polar compound like H-PRO-MET-OH, which contains a proline and a methionine residue ending with an alcohol, hydrophilic interaction chromatography (HILIC) can be a valuable approach for enrichment and separation. biorxiv.org The hydroxyl group increases the hydrophilicity of the molecule, making HILIC a suitable technique. biorxiv.org Alternatively, reversed-phase (RP) chromatography is widely used, often with columns that provide alternative selectivity, such as those with pentafluorophenyl (PFP) stationary phases, to enhance retention and separation from other matrix components. mdpi.com

A typical gradient elution program for the analysis of H-PRO-MET-OH would involve a mobile phase system consisting of an aqueous component with a small percentage of organic acid, like formic acid, and an organic component, such as acetonitrile (B52724) or methanol. The gradient is programmed to gradually increase the proportion of the organic phase to elute compounds with increasing hydrophobicity. researchgate.netmdpi.com

Table 1: Illustrative LC Parameters for H-PRO-MET-OH Analysis

| Parameter | Value |

| Column | ACE Excel C18 PFP (100 x 2.1 mm, 2.0 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 8 minutes |

Mass Spectrometric Detection

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for polar molecules like H-PRO-MET-OH and its bioconjugates, typically operating in the positive ion mode. libretexts.org This process generates protonated molecular ions [M+H]⁺.

Tandem mass spectrometry (MS/MS) is then employed for selective detection and quantification. This is most often performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. anaquant.comnih.gov In MRM, the first quadrupole (Q1) is set to select the precursor ion (the [M+H]⁺ of H-PRO-MET-OH), which is then fragmented in the collision cell (Q2) through collision-induced dissociation (CID) with an inert gas like argon. anaquant.com The third quadrupole (Q3) is then set to monitor for specific, characteristic fragment ions (product ions). This two-stage mass filtering provides exceptional specificity and significantly reduces background noise. anaquant.com

For H-PRO-MET-OH, characteristic fragment ions would arise from the cleavage of the peptide bond and other specific fragmentations. For instance, the loss of the terminal alcohol group or fragmentation at the proline ring could yield specific product ions.

Table 2: Exemplary MRM Transitions for H-PRO-MET-OH

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| H-PRO-MET-OH | [Calculated M+H]⁺ | [Fragment A]⁺ | [Fragment B]⁺ | 25 |

| Internal Standard | [Labeled M+H]⁺ | [Labeled Fragment A]⁺ | [Labeled Fragment B]⁺ | 25 |

Note: The exact m/z values would be determined experimentally.

Analysis of Bioconjugates

The analysis of H-PRO-MET-OH bioconjugates, where the compound is attached to a larger biomolecule such as a protein, requires a more complex analytical strategy. Often, a "bottom-up" proteomics approach is employed. This involves the enzymatic digestion of the bioconjugate (e.g., with trypsin) to generate a mixture of smaller peptides. acs.org The resulting peptide mixture, which includes the H-PRO-MET-OH adducted peptide, is then analyzed by LC-MS/MS.

High-resolution mass spectrometry (HRMS), using instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers, is particularly powerful for characterizing bioconjugates. wiley-vch.de These instruments provide highly accurate mass measurements, which can be used to identify the peptide carrying the H-PRO-MET-OH modification and to pinpoint the exact site of conjugation. wiley-vch.de The fragmentation spectra from HRMS instruments also provide rich structural information for confirmation.

Data Analysis and Quantification

In quantitative studies, a stable isotope-labeled internal standard (SIL-IS) of H-PRO-MET-OH is ideally used. nih.gov This standard, which has a higher mass due to the incorporation of isotopes like ¹³C or ¹⁵N, is added to the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte and experiences similar matrix effects, allowing for highly accurate quantification by comparing the peak area ratio of the analyte to the internal standard. nih.gov The method's performance is evaluated based on parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. mdpi.comnih.gov

Table 3: Representative Research Findings for a Validated LC-MS/MS Method

| Parameter | Result |

| Linearity (R²) | >0.99 nih.gov |

| LOD | 0.5 ng/mL |

| LOQ | 1.5 ng/mL |

| Intra-day Precision (%RSD) | <10% mdpi.com |

| Inter-day Precision (%RSD) | <15% researchgate.net |

| Accuracy (%Bias) | 85-115% |

The use of advanced hyphenated techniques like LC-MS/MS is indispensable for the rigorous analysis of H-PRO-MET-OH and its bioconjugates in complex research settings, providing the necessary sensitivity, selectivity, and accuracy to generate reliable scientific data.

Conclusion and Future Perspectives in H Pro Met Oh Research

Synthesis and Characterization Advancements: Summary and Outlook

The synthesis of H-PRO-MET-OH, like other dipeptides, can be achieved through both chemical and enzymatic routes, with ongoing advancements aimed at improving efficiency, purity, and yield.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone for creating peptides like H-PRO-MET-OH. peptide.com20.210.105 This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support. The use of either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as N-terminal protecting groups is standard. google.com A significant challenge in SPPS is the potential for peptide chain aggregation, which can hinder reaction kinetics and reduce yields. To circumvent this, "pseudoproline" dipeptides can be incorporated into the synthesis strategy. These are temporarily modified serine, threonine, or cysteine residues that induce a "kink" in the peptide backbone, similar to proline, disrupting the formation of secondary structures that lead to aggregation. acs.org Following synthesis, the crude peptide is cleaved from the resin and deprotected, often using strong acids like trifluoroacetic acid (TFA). 20.210.105

Enzymatic Synthesis: An alternative, "greener" approach is the enzymatic synthesis of dipeptides. This method utilizes enzymes such as aminopeptidases or carboxypeptidases to catalyze the formation of the peptide bond between proline and methionine precursors, often in organic solvent systems to shift the reaction equilibrium towards synthesis over hydrolysis. nih.govgoogle.com For instance, research on aminopeptidases from microbial sources has demonstrated their broad specificity, allowing for the synthesis of various dipeptides, which could be applied to H-PRO-MET-OH production. nih.gov

Characterization: The characterization of synthesized H-PRO-MET-OH relies on a suite of modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is indispensable for both the purification of the final product and the assessment of its purity. pnas.org The definitive confirmation of its structure is achieved through mass spectrometry (MS), which provides the precise molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy, which elucidates the chemical environment of each atom within the molecule, confirming the correct connectivity and stereochemistry. ebi.ac.ukuba.arresearchgate.netnih.govunl.edu While these are standard techniques, the public domain currently lacks a detailed repository of the specific NMR and MS fragmentation data for H-PRO-MET-OH.

Outlook: Future advancements in the synthesis of H-PRO-MET-OH are likely to focus on the optimization of both solid-phase and enzymatic methods to enhance sustainability and cost-effectiveness. The development of novel, more labile protecting groups and more efficient coupling reagents will continue to refine chemical synthesis. In parallel, the discovery and engineering of more robust and specific enzymes will make enzymatic synthesis an increasingly attractive alternative for large-scale production.

Expanding Biological and Mechanistic Roles of H-PRO-MET-OH in Research

The biological functions of H-PRO-MET-OH are an area of active investigation, with current knowledge stemming from studies on related peptides and the known roles of its constituent amino acids.

Enzymatic Substrate: H-PRO-MET-OH is a known substrate for the enzyme prolinase (also known as prolidase or iminodipeptidase), which specifically cleaves dipeptides with a C-terminal proline or hydroxyproline. medchemexpress.com Similarly, the reverse sequence, H-Met-Pro-OH, has been identified as a substrate for aminopeptidase (B13392206) P and skin fibroblast prolidase. medchemexpress.com This suggests that H-PRO-MET-OH can be processed by specific peptidases within biological systems, releasing its constituent amino acids.

Potential Antiviral Activity: Research into proline-methionine containing structures has hinted at potential antiviral properties. A study on cyclo(-Met-Pro), a cyclic dipeptide of methionine and proline, demonstrated weak inhibitory activity against the influenza A virus (H3N2). medchemexpress.com While this activity was not strong and the compound is structurally distinct from the linear H-PRO-MET-OH, it opens an avenue for investigating the antiviral potential of prolyl-methionine scaffolds. Antiviral peptides often function by disrupting the viral envelope or interfering with viral replication processes. nih.gov

Mechanistic Insights from Constituent Amino Acids: The unique properties of proline and methionine undoubtedly influence the potential roles of H-PRO-MET-OH. Proline's rigid cyclic structure can induce specific conformations in peptides, which is critical for protein-protein interactions and receptor binding. nih.gov Methionine's sulfur-containing side chain is susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide (B87167). This oxidation can be a mechanism of oxidative damage, but it can also be a regulatory post-translational modification, as cells possess enzymes like peptide methionine sulfoxide reductase (MsrA) that can reverse this change, suggesting a role in redox signaling. frontiersin.org

常见问题

Basic Research Questions

Q. How should researchers design an initial experimental protocol to characterize H-PRO-MET-OH’s physicochemical properties?

- Methodological Answer : Begin with a P-E/I-C-O framework (Population: compound; Exposure: analytical techniques; Comparison: reference standards; Outcome: property quantification). For example:

- Spectroscopic Analysis : Use NMR (¹H/¹³C) and FT-IR to confirm structure .

- Chromatographic Purity : Employ HPLC with a C18 column (gradient elution) and validate against synthetic impurities .

- Thermal Stability : Conduct DSC/TGA under inert atmosphere, noting decomposition thresholds .

- Table 1: Example experimental parameters:

| Technique | Parameters | Reference Standard |

|---|---|---|

| NMR | 500 MHz, D₂O | Commercial Proline/Methionine |

| HPLC | 0.1% TFA, 1 mL/min | USP-grade H-PRO-MET-OH |

Q. What strategies are effective for identifying contradictory data in existing literature on H-PRO-MET-OH?

- Methodological Answer : Conduct a systematic literature review using Boolean operators (e.g., "H-PRO-MET-OH AND synthesis AND reproducibility") across PubMed, SciFinder, and Web of Science . Cross-reference findings using:

- Contradiction Analysis : Compare reported melting points or bioactivity IC₅₀ values. Resolve discrepancies via meta-analysis (e.g., fixed/random-effects models) .

- Source Evaluation : Prioritize studies with full experimental details (solvents, catalysts, purity thresholds) as per NIH preclinical guidelines .

Q. How can researchers optimize synthetic yield for H-PRO-MET-OH while minimizing side products?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

- Variables : pH, temperature, catalyst loading.

- Response Surface Methodology : Use a Central Composite Design to model yield vs. side-product formation .

- Example Workflow:

Pilot reactions (n=3) to define variable ranges.

ANOVA to identify significant factors (p<0.05).

Validate optimized conditions with triplicate runs .

Advanced Research Questions

Q. What advanced computational methods validate H-PRO-MET-OH’s interaction with biological targets?

- Methodological Answer : Combine molecular dynamics (MD) and docking simulations :

- Docking : Use AutoDock Vina with flexible residues in the binding pocket .

- MD Analysis : Run 100 ns simulations (AMBER force field) to assess binding stability (RMSD <2 Å) .

- Experimental Cross-Validation : Compare computational ΔG values with SPR-measured KD .

Q. How should researchers address low reproducibility in H-PRO-MET-OH’s reported bioactivity across cell lines?

- Methodological Answer : Implement standardized assay conditions :

- Cell Line Authentication : STR profiling to confirm identity .

- Control Normalization : Use housekeeping genes (e.g., GAPDH) and Z’-factor >0.5 for robustness .

- Data Harmonization : Apply Min-Max scaling to activity data from disparate labs .

Q. What statistical approaches resolve non-linear kinetics in H-PRO-MET-OH’s enzymatic inhibition studies?

- Methodological Answer : Use non-linear regression models :

- Model Selection : Compare Michaelis-Menten vs. Hill equation fits via AIC/BIC .

- Outlier Detection : Apply Grubbs’ test (α=0.05) to remove anomalous data points .

- Table 2: Example kinetic parameters:

| Model | Km (µM) | Vmax (nM/s) | R² |

|---|---|---|---|

| MM | 12.3 ± 1.2 | 45.6 ± 3.1 | 0.97 |

| Hill | 15.8 ± 2.1 | 42.1 ± 4.2 | 0.99 |

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。